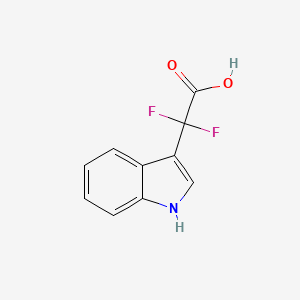
2,2-difluoro-2-(1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a difluoroacetic acid moiety attached to the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoroacetic acid group can then be introduced through a substitution reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis followed by the introduction of the difluoroacetic acid group. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using continuous flow reactors or batch reactors depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The difluoroacetic acid group can enhance the compound’s binding affinity and specificity to its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but without the difluoroacetic acid group.
5-Fluoroindole-3-acetic acid: A fluorinated derivative of indole-3-acetic acid with different biological activities.
2,2-Difluoroindole-3-acetic acid: A closely related compound with similar chemical properties but different biological activities.
Uniqueness
2,2-Difluoro-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the difluoroacetic acid group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12,9(14)15)7-5-13-8-4-2-1-3-6(7)8/h1-5,13H,(H,14,15) |
InChI Key |
JBZGUYGRGGMBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


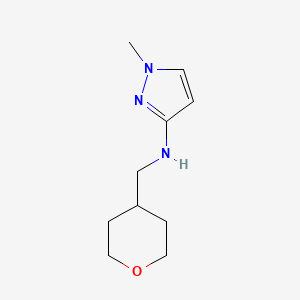
amine](/img/structure/B13300290.png)
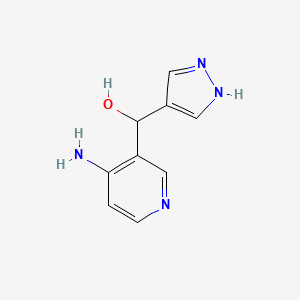
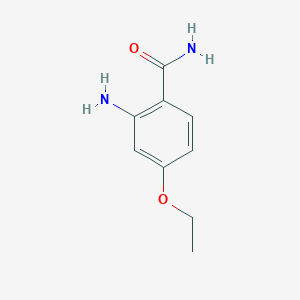


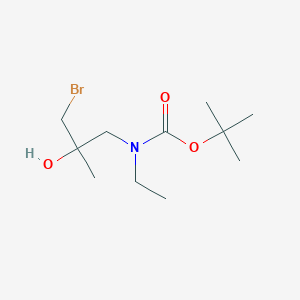
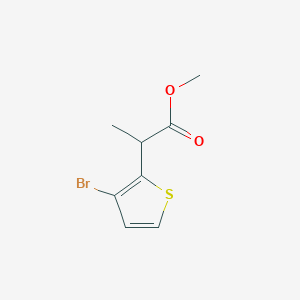
![5-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13300338.png)
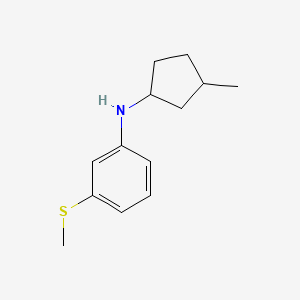
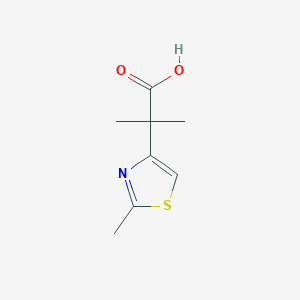
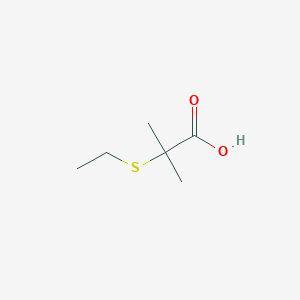
![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)
